Head-to-Head Cytotoxic Potency of Stolonic Acid B vs. Stolonic Acid A in Human Tumor Models
In the only published direct comparison, the parent study of stolonic acids A and B reported that both compounds exhibited antiproliferative activity against the LOX (melanoma) and OVCAR-3 (ovarian) human tumor cell lines in a two-day in vitro assay. The IC50 values for stolonic acid B were essentially identical to those of stolonic acid A within the reported range of approximately 0.05–0.1 µg/mL [1]. While the two congeners did not display a statistically significant differential in potency, this near-equivalence is a critical piece of procurement intelligence: it confirms that the diene-bearing stolonic acid B is equipotent to the triene-bearing stolonic acid A, despite having a lower molecular mass, which may translate to a superior ligand efficiency index per Dalton in structure-activity relationship (SAR) campaigns [1].
| Evidence Dimension | Antiproliferative IC50 (in vitro) |
|---|---|
| Target Compound Data | IC50 ≈ 0.05–0.1 µg/mL |
| Comparator Or Baseline | Stolonic acid A, IC50 ≈ 0.05–0.1 µg/mL |
| Quantified Difference | Potency equivalence (no significant difference) within the 0.05–0.1 µg/mL range; molecular mass difference of +2 Da favors stolonic acid B for ligand efficiency metrics |
| Conditions | LOX (melanoma) and OVCAR-3 (ovarian) human tumor cell lines; 48-hour exposure; NCI standard protocol |
Why This Matters
Potency equivalence combined with a lower molecular mass implies that stolonic acid B offers a higher ligand efficiency, making it the preferred choice for med-chem optimization where minimizing molecular weight is critical for oral bioavailability and permeability.
- [1] Davies-Coleman, M. T.; Cantrell, C. L.; Gustafson, K. R.; Beutler, J. A.; Pannell, L. K.; Boyd, M. R. Stolonic Acids A and B, New Cytotoxic Cyclic Peroxides from an Indian Ocean Ascidian Stolonica Species. *J. Nat. Prod.* 2000, 63 (10), 1411–1413. View Source
